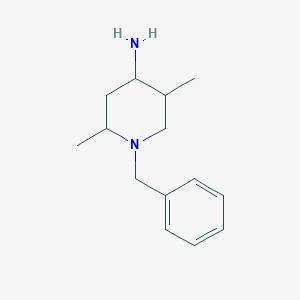

1-Benzyl-2,5-dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-benzyl-2,5-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-11-9-16(12(2)8-14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |

InChI Key |

NJDHZADSNKQAJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1CC2=CC=CC=C2)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 2,5 Dimethylpiperidin 4 Amine and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity, configuration, and conformation of organic molecules in solution. For 1-Benzyl-2,5-dimethylpiperidin-4-amine, which can exist as multiple stereoisomers (cis and trans), a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous characterization.

¹H and ¹³C NMR Spectroscopic Characterization of Isomers

The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences in chemical shifts and coupling constants, reflecting their different spatial arrangements. The substitution pattern on the piperidine (B6355638) ring, particularly the relative orientation of the two methyl groups at C2 and C5, significantly influences the chemical environment of the ring protons and carbons.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group would typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), with the benzylic methylene (B1212753) protons (N-CH₂-Ph) showing a singlet or AB quartet near 3.5 ppm. The protons on the piperidine ring would resonate in the aliphatic region (generally 1.5-3.5 ppm), with their specific chemical shifts and multiplicities being highly dependent on their axial or equatorial orientation and the stereochemistry of the adjacent methyl groups. The methyl protons would appear as doublets, with their chemical shifts also being indicative of their orientation.

The ¹³C NMR spectrum would provide complementary information, with the number of signals confirming the symmetry of the molecule. The chemical shifts of the piperidine ring carbons are particularly sensitive to the conformation and the steric environment. For instance, an axial methyl group typically experiences a shielding effect (an upfield shift) compared to an equatorial methyl group due to gamma-gauche interactions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Stereoisomer of this compound *

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20-7.40 | m |

| N-CH₂-Ph | ~3.5 | s |

| H-2 | Varies | m |

| H-3 | Varies | m |

| H-4 | Varies | m |

| H-5 | Varies | m |

| H-6 | Varies | m |

| 2-CH₃ | Varies | d |

| 5-CH₃ | Varies | d |

| NH₂ | Broad | s |

Note: These are hypothetical values based on the analysis of similar N-benzylpiperidine derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Stereoisomer of this compound *

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | 127-129 |

| N-CH₂-Ph | ~63 |

| C-2 | Varies |

| C-3 | Varies |

| C-4 | Varies |

| C-5 | Varies |

| C-6 | Varies |

| 2-CH₃ | Varies |

| 5-CH₃ | Varies |

Note: These are hypothetical values based on the analysis of similar N-benzylpiperidine derivatives. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Orientation

Two-dimensional NMR experiments are crucial for assembling the molecular structure and determining the relative stereochemistry of the substituents.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the proton-proton connectivities within the piperidine ring. For example, H-2 would show a correlation to the protons on C-3 and the 2-methyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, correlations from the benzylic protons to the aromatic carbons and to C-2 and C-6 of the piperidine ring would confirm the N-benzyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For stereochemical assignment, NOESY is invaluable. For example, in a cis isomer where both methyl groups are on the same face of the ring, a NOE correlation might be observed between the protons of the 2-methyl and 5-methyl groups. The presence or absence of NOEs between the ring protons can also help to establish their relative axial or equatorial positions.

Analysis of Coupling Constants and Dihedral Angles for Conformational Insights

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the piperidine ring is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons. This relationship is a powerful tool for determining the conformation of the ring and the orientation of the substituents.

In a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 10-13 Hz). The dihedral angles between an axial and an equatorial proton (ax-eq) and between two equatorial protons (eq-eq) are both around 60°, resulting in smaller coupling constants (typically 2-5 Hz).

By analyzing the coupling patterns of the piperidine ring protons, it is possible to deduce their relative orientations. For instance, a proton appearing as a triplet of triplets with two large and two small coupling constants would be indicative of an axial proton coupled to two axial and two equatorial protons on the neighboring carbons. The analysis of these coupling constants for both the cis and trans isomers would provide detailed insights into their preferred chair conformations. whiterose.ac.uk For example, in the trans isomer, a diequatorial arrangement of the methyl groups is expected to be the most stable conformation, which would be reflected in the coupling constants of the ring protons.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of related structures can provide a reliable model for its expected solid-state conformation.

Crystal Structure Analysis of Related N-Benzylpiperidin-4-ones

The crystal structures of several N-benzylpiperidine derivatives have been reported, providing a basis for understanding the structural features of the N-benzylpiperidine core. nih.gov These studies generally reveal a piperidine ring in a chair conformation, with the bulky N-benzyl group occupying an equatorial position to minimize steric hindrance. The precise geometry of the ring and the orientation of other substituents are influenced by the substitution pattern and crystal packing forces.

Table 3: Representative Bond Lengths and Angles from a Related N-Benzylpiperidine Derivative *

| Parameter | Value |

| C-N (piperidine ring) | ~1.46 Å |

| C-C (piperidine ring) | ~1.52 Å |

| N-C (benzyl) | ~1.47 Å |

| C-N-C (piperidine ring) | ~110° |

| C-C-C (piperidine ring) | ~111° |

| C-N-C (benzyl) | ~112° |

Note: These are typical values obtained from the crystal structures of N-benzylpiperidine derivatives and serve as a reference.

Elucidation of Piperidine Ring Conformation (e.g., Chair Conformation, Equatorial Preference of Substituents)

The piperidine ring is known to adopt a chair conformation, which is significantly more stable than the alternative boat or twist-boat conformations. The substituents on the ring will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.

For this compound, the large N-benzyl group is expected to reside in an equatorial position. The conformational preference of the two methyl groups at C-2 and C-5 will depend on their relative stereochemistry:

Trans-isomer: In the most stable conformation of the trans-isomer, both methyl groups would occupy equatorial positions, leading to a diequatorial arrangement. This minimizes steric strain and is the thermodynamically favored conformation. Crystal structures of trans-2,5-dimethylpiperazine (B131708) salts confirm this preference for a chair conformation with diequatorial methyl groups. nih.gov

Cis-isomer: In the cis-isomer, one methyl group must be axial while the other is equatorial in a chair conformation. This leads to a conformational equilibrium between two chair forms, with the equilibrium favoring the conformer where the larger substituent (or the one with more significant 1,3-diaxial interactions) is in the equatorial position.

The position of the 4-amino group would also be influenced by these conformational preferences, with an equatorial orientation generally being favored. A definitive determination of the solid-state structure of each stereoisomer would require single-crystal X-ray diffraction analysis.

Assessment of Molecular Asymmetry Parameters

For a comprehensive understanding of the molecular structure, the following crystallographic data would be determined for each stereoisomer:

Crystal System and Space Group: This describes the symmetry of the crystal lattice. Substituted N-benzylpiperidones have been observed to crystallize in systems such as the triclinic system with a P-1 space group. The specific space group for this compound would reveal the presence or absence of inversion centers and other symmetry elements in the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). These parameters define the size and shape of the repeating unit in the crystal.

Asymmetric Unit: This is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. The composition of the asymmetric unit provides insight into the molecular packing.

The analysis of these parameters allows for an unambiguous assignment of the absolute configuration of chiral centers and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It also enables the detailed characterization of intramolecular and intermolecular interactions, such as hydrogen bonding, which can influence the molecular conformation and crystal packing.

Table 1: Hypothetical Crystallographic Data for a Stereoisomer of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2 |

| b (Å) | 11.1 |

| c (Å) | 11.4 |

| α (°) | 116 |

| β (°) | 101 |

Note: This data is illustrative and based on a related N-benzylpiperidone compound to demonstrate the type of parameters assessed.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M+) would confirm the compound's molecular weight.

The primary fragmentation pathways for this molecule are expected to involve:

Alpha-Cleavage: This is a characteristic fragmentation of amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. nih.gov This can lead to the formation of various stable carbocations.

Loss of the Benzyl Group: Cleavage of the bond between the nitrogen and the benzylic carbon would result in a prominent peak corresponding to the benzyl cation (C7H7+, m/z 91) or a neutral benzyl radical.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage at various points, leading to a series of fragment ions that provide information about the substitution pattern.

Differentiation of Geometrical Isomers via Fragmentation Patterns

While geometrical isomers (cis and trans) of this compound have the same mass and will produce a molecular ion at the same m/z value, their fragmentation patterns can exhibit subtle but significant differences. nih.gov These differences arise from the varying spatial arrangements of the substituents, which can influence the stability of the transition states and the resulting fragment ions.

Potential differences in fragmentation patterns between cis and trans isomers could be observed in the relative abundances of certain fragment ions. For instance, steric hindrance in one isomer might favor a particular fragmentation pathway over another. A fragmentation involving a hydrogen rearrangement might be more facile in the isomer where the hydrogen is more accessible.

Table 2: Predicted Key Mass Spectrometry Fragments and Potential Isomeric Differences

| m/z | Fragment Ion | Plausible Origin | Potential Isomeric Difference |

|---|---|---|---|

| 232 | [C15H24N2]+ | Molecular Ion | Identical for both isomers. |

| 217 | [M - CH3]+ | Loss of a methyl group | Relative abundance may differ based on the stability of the resulting carbocation. |

| 141 | [M - C7H7]+ | Loss of the benzyl group | Minor differences in abundance possible. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The amine group will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm-1.

C-H Stretches: Aromatic C-H stretches from the benzyl group will appear above 3000 cm-1, while aliphatic C-H stretches from the piperidine and methyl groups will be observed below 3000 cm-1.

C-N Stretch: The C-N stretching vibrations of the amine and the N-benzyl group will be found in the 1000-1250 cm-1 region.

Aromatic C=C Stretches: The benzene (B151609) ring of the benzyl group will show characteristic C=C stretching bands in the 1450-1600 cm-1 range.

N-H Bend: The amine N-H bending vibration is expected around 1600 cm-1.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amine | 3350 - 3450 |

| Aromatic C-H Stretch | Benzyl Ring | 3030 - 3080 |

| Aliphatic C-H Stretch | Piperidine Ring, Methyl Groups | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amine | 1590 - 1650 |

Note: These are predicted ranges based on typical functional group frequencies and data from related compounds.

Computational Chemistry and Theoretical Modeling of 1 Benzyl 2,5 Dimethylpiperidin 4 Amine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the investigation of the electronic structure of molecules. researchgate.net This method is widely used to predict a variety of molecular properties, including geometries, energies, and reactivity, by modeling the electron density. For complex organic molecules like piperidine (B6355638) derivatives, DFT provides a balance between accuracy and computational cost, making it a preferred method for detailed electronic analysis. researchgate.net

Geometry Optimization and Energy Minimization Studies

The first step in the theoretical characterization of a molecule is typically geometry optimization. This computational process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest potential energy, known as the ground state. This optimized structure represents the most stable conformation of the molecule in a vacuum.

For a molecule like 1-Benzyl-2,5-dimethylpiperidin-4-amine, this process would involve determining the most stable conformation of the piperidine ring (e.g., chair, boat, or twist-boat), as well as the orientation of the benzyl (B1604629), methyl, and amine substituents. The resulting energy-minimized structure is crucial as it serves as the foundation for all subsequent property calculations.

Analysis of Optimized Molecular Geometries, Bond Lengths, and Bond Angles

Once the geometry is optimized, a detailed analysis of the molecule's structural parameters is performed. This includes examining the specific bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule and are critical for understanding its steric and electronic properties. In studies of similar crystalline compounds, these calculated values are often compared with experimental data from X-ray diffraction to validate the accuracy of the computational method and basis set used.

| Parameter | Description | Relevance to Molecular Structure |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bond (single, double, triple). |

| Bond Angle | The angle formed between three connected atoms. | Determines the local shape and steric hindrance around an atom. |

| Dihedral Angle | The angle between two planes, each defined by three atoms. | Describes the conformation of the molecule and rotational freedom around bonds. |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations typically model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

This technique is particularly valuable for conformational analysis, as it can explore the various shapes (conformations) a flexible molecule like this compound can adopt in solution. The simulation can reveal the relative stabilities of different conformers and the energy barriers for converting between them. Such information is critical for understanding how the molecule might interact with biological targets, as its activity is often dependent on its ability to adopt a specific three-dimensional shape. rsc.org Computational studies on related piperidine analogues have used MD simulations to confirm the stability of ligand-receptor binding poses. nih.govnih.gov

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational methods, particularly DFT, are capable of predicting various spectroscopic properties of molecules. Theoretical calculations can generate vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy.

These predicted spectra serve as a powerful tool for interpreting experimental data. For example, by comparing a calculated IR spectrum with an experimental one, researchers can assign specific absorption bands to the vibrations of particular functional groups within the molecule. This comparison helps to confirm the structure and purity of a synthesized compound. Studies on other complex organic molecules, including those with piperidine rings, have successfully used theoretical predictions to aid in the assignment of their experimental spectra. nih.govresearchgate.net

Computational Mechanistic Studies of Chemical Transformations

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products.

For a molecule like this compound, computational studies could be used to investigate its synthesis pathways or its potential reactions. For instance, DFT calculations could model the reaction of piperidine with other reagents to understand the energetics and feasibility of the transformation, providing insights that are difficult to obtain through experimental means alone. wikipedia.org

Chemical Transformations and Reactivity Profiles of 1 Benzyl 2,5 Dimethylpiperidin 4 Amine

Oxidation Reactions of the Amine Functionality and Piperidine (B6355638) Ring

The oxidation of 1-Benzyl-2,5-dimethylpiperidin-4-amine can occur at several sites, including the tertiary nitrogen of the piperidine ring, the exocyclic secondary amino group, and the carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (α-carbons). The outcome of such reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Furthermore, the piperidine ring itself can undergo oxidation. Alicyclic amines are known to be metabolized via ring α-oxidation to form lactams. acs.org The oxidation of N-benzylpiperidines can also lead to cleavage of the N-benzyl group. For example, oxidation of N-benzyl groups to benzoyl groups by Cr(VI) reagents has been reported. researchgate.net

| Precursor Amine Structure | Oxidizing Agent/Conditions | Product | Reference |

| Generic Secondary Amine | Varies (e.g., KMnO4, Swern oxidation reagents) | Ketone | General Organic Chemistry Principles |

| N-Benzyl Amides | Alkali Metal Bromide / Oxone | Amide (via debenzylation) | organic-chemistry.org |

This table illustrates general transformations of related functional groups due to the absence of specific data for this compound.

The conversion of the piperidine ring in this compound to carboxylic acid derivatives would involve oxidative cleavage of the ring. Such reactions typically require harsh conditions and strong oxidizing agents. While specific examples for this substrate are not documented, the oxidation of cyclic amines can, in principle, lead to the formation of dicarboxylic acids or amino acids, depending on the point of cleavage.

More commonly, piperidine derivatives containing other functional groups can be precursors to carboxylic acids. For example, a 4-cyano-substituted piperidine can be hydrolyzed to the corresponding 4-carboxylic acid. Similarly, a 4-hydroxymethyl group could be oxidized to a carboxylic acid.

| Starting Material | Reagents/Conditions | Product |

| 1-Benzyl-4-cyanopiperidine | Acid or Base Hydrolysis | 1-Benzylpiperidine-4-carboxylic acid |

| 1-Benzyl-4-hydroxymethylpiperidine | Strong Oxidizing Agent (e.g., KMnO4) | 1-Benzylpiperidine-4-carboxylic acid |

This table presents plausible synthetic routes to carboxylic acid derivatives of the 1-benzylpiperidine (B1218667) scaffold.

Reduction Reactions of Functional Groups

Reduction reactions involving this compound would primarily target any reducible functional groups that might be introduced through derivatization, as the core structure is largely saturated.

The synthesis of alternative amine or alcohol derivatives from precursors related to this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, if the 4-amino group were to be replaced by a ketone (1-benzyl-2,5-dimethylpiperidin-4-one), this ketone could be reduced to a hydroxyl group, yielding 1-benzyl-2,5-dimethylpiperidin-4-ol. The stereochemical outcome of such a reduction would depend on the reducing agent and the steric environment around the carbonyl group.

Reductive amination of 1-benzyl-2,5-dimethylpiperidin-4-one (B3385490) with various primary or secondary amines would provide access to a wide range of N-substituted 4-aminopiperidine (B84694) derivatives. mdpi.com

| Starting Material | Reagents/Conditions | Product |

| 1-Benzyl-2,5-dimethylpiperidin-4-one | NaBH4, LiAlH4 | 1-Benzyl-2,5-dimethylpiperidin-4-ol |

| 1-Benzyl-2,5-dimethylpiperidin-4-one | R-NH2, NaBH(OAc)3 | 1-Benzyl-N-R-2,5-dimethylpiperidin-4-amine |

This table outlines synthetic pathways to alcohol and alternative amine derivatives from a ketone precursor.

Additionally, the N-benzyl group can be removed via catalytic hydrogenation, which is a common deprotection strategy in organic synthesis. This would yield 2,5-dimethylpiperidin-4-amine, a secondary amine at the ring nitrogen, which could be further functionalized.

Derivatization at the Amino Group and Nitrogen Atom

The presence of a secondary amino group at the 4-position and a tertiary amino group at the 1-position allows for a variety of derivatization reactions, with the secondary amine being the more reactive site for many electrophilic reagents.

The secondary amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding benzamide (B126) derivative, N-(1-benzyl-2,5-dimethylpiperidin-4-yl)benzamide. Similarly, reaction with propionyl chloride would furnish the propioamide derivative. These reactions are typically high-yielding and are commonly used to modify the properties of amine-containing molecules.

The synthesis of various amide derivatives of 4-aminopiperidines is a well-established method for creating libraries of compounds for biological screening. mdpi.com

| Amine Substrate | Acylating Agent | Product |

| This compound | Benzoyl Chloride | N-(1-benzyl-2,5-dimethylpiperidin-4-yl)benzamide |

| This compound | Propionyl Chloride | N-(1-benzyl-2,5-dimethylpiperidin-4-yl)propionamide |

| This compound | Acetic Anhydride | N-(1-benzyl-2,5-dimethylpiperidin-4-yl)acetamide |

This table illustrates expected outcomes of acylation reactions on the title compound.

Formation of Schiff Bases and Subsequent Reactivity

The primary amine at the 4-position of this compound is a key site for chemical modification, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of an imine. mdpi.com

The general reaction for Schiff base formation is acid-catalyzed and reversible. mdpi.com The reaction of this compound with various aromatic aldehydes would be expected to proceed under standard conditions, such as refluxing in an appropriate solvent (e.g., ethanol (B145695) or methanol), often with a catalytic amount of acid to facilitate the dehydration step. uobasrah.edu.iqunsri.ac.id

The resulting Schiff bases, formally named as N-(1-benzyl-2,5-dimethylpiperidin-4-yl)imines, would possess a sterically hindered piperidine moiety. The reactivity of these Schiff bases would be centered around the imine bond. For instance, the imine can be reduced to a secondary amine using reducing agents like sodium borohydride. The imine nitrogen can also act as a ligand for metal coordination, forming metal complexes. The subsequent reactivity of these Schiff bases is a broad area of research, with applications in catalysis and materials science. researchgate.net

A representative, though not specific to the target molecule, set of reaction conditions for the synthesis of Schiff bases from a primary amine and various aromatic aldehydes is presented in the table below.

| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Product (Schiff Base) |

| Primary Amine | Aromatic Aldehyde | Ethanol | Acetic Acid (catalytic) | N-Arylmethylideneamine derivative |

This table represents generalized conditions for Schiff base formation and is not based on specific experimental data for this compound due to a lack of available literature.

Reactions Involving the Piperidine Ring System

The piperidine ring in this compound is a robust heterocyclic system. Its reactivity is influenced by the N-benzyl group and the methyl substituents at the 2- and 5-positions.

Direct functionalization of the piperidine core of this compound is challenging due to the presence of multiple C-H bonds with similar reactivity and the steric hindrance imposed by the benzyl (B1604629) and methyl groups. However, general strategies for piperidine functionalization could potentially be adapted.

One of the most common reactions involving the piperidine nitrogen is N-debenzylation. The benzyl group is a common protecting group for amines and can be removed under various conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂). nih.gov Oxidative methods using reagents like ceric ammonium (B1175870) nitrate (B79036) have also been reported for the debenzylation of N-benzyl tertiary amines. researchgate.net Successful debenzylation would yield 2,5-dimethylpiperidin-4-amine, a secondary amine, which could then undergo further reactions at the nitrogen atom.

Another potential reaction is N-oxidation. The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides can sometimes undergo rearrangement reactions.

Ring-opening of the piperidine ring in this compound is not a common reaction under normal conditions, as the piperidine ring is generally stable. Such reactions would require harsh conditions or specific activation of the ring.

Rearrangement reactions of piperidine N-oxides have been reported in the literature for other systems, which can lead to the formation of larger heterocyclic rings like oxazepines. However, the applicability of these rearrangements to the N-oxide of this compound would depend on the specific substitution pattern and reaction conditions.

Due to the lack of specific literature for this compound, a detailed discussion of its ring-opening and rearrangement processes remains speculative and would be based on the general reactivity of substituted piperidines.

Stereochemical Considerations and Conformational Dynamics of 1 Benzyl 2,5 Dimethylpiperidin 4 Amine

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated heterocycle, is a cornerstone of many chemical structures and serves as the scaffold for 1-Benzyl-2,5-dimethylpiperidin-4-amine. Its conformational landscape is well-defined but significantly influenced by the nature and position of its substituents.

Prevalence of Chair Conformations and Factors Influencing Conformational Equilibrium

The piperidine ring predominantly adopts a chair conformation, which is its lowest energy state. researchgate.net This preference is due to the minimization of two primary types of strain: torsional strain, resulting from the eclipsing of bonds on adjacent atoms, and angle strain, from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. The chair form allows for a staggered arrangement of all C-C and C-N bonds, effectively eliminating torsional strain.

The conformational equilibrium of the piperidine ring involves the interconversion between two distinct chair conformations, often referred to as "ring flipping." In an unsubstituted piperidine, these two chairs are identical and isoenergetic. However, for substituted piperidines like this compound, the substituents break this degeneracy. The equilibrium will favor the chair conformation that places the largest substituents in the more sterically favorable equatorial positions. escholarship.org Placing a substituent in an axial position introduces destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. rsc.org Other, less stable conformations such as the boat and twist-boat are typically considered high-energy transition states or intermediates in the ring-flipping process and are not significantly populated at equilibrium under normal conditions. ias.ac.in

Impact of Bulky Substituents on Ring Pucker and Conformation

The conformational equilibrium of this compound is dictated by the steric demands of its four substituents: the N-benzyl group, the two methyl groups at C2 and C5, and the amine group at C4. To minimize steric strain, the molecule will adopt a chair conformation where the maximum number of these substituents, particularly the bulkiest ones, occupy equatorial positions.

Trans Isomers : In a trans-2,5-disubstituted piperidine, the two methyl groups can both reside in equatorial positions in one chair conformation (diequatorial), which is highly favored. The alternative chair form would force both methyl groups into axial positions (diaxial), a significantly destabilized arrangement.

Cis Isomers : In a cis-2,5-disubstituted piperidine, one methyl group must be axial while the other is equatorial in any given chair conformation. The ring will flip between two chair forms of roughly equal energy (assuming no other major influencing substituents).

For this compound, the trans isomer is expected to be conformationally more rigid, locked in the diequatorial chair form. The cis isomer would be more flexible, existing as an equilibrium of two chair conformers. The amine group at C4 also has a preference for the equatorial position, further solidifying the equilibrium for the conformer that maximizes equatorial occupancy. The interplay of these substituents determines the precise pucker of the ring and the dominant conformation.

| Substituent | Position | Predicted Preferred Orientation | Primary Reason |

|---|---|---|---|

| Benzyl (B1604629) | N1 | Equatorial | Minimize steric hindrance with ring hydrogens. |

| Methyl | C2 | Equatorial | Avoid 1,3-diaxial interactions. escholarship.orgrsc.org |

| Methyl | C5 | Equatorial | Avoid 1,3-diaxial interactions. escholarship.orgrsc.org |

| Amine | C4 | Equatorial | Minimize steric bulk in the axial position. |

Isomerism and Stereoisomer Recognition

The presence of multiple stereocenters in this compound gives rise to several stereoisomers. The carbon atoms at positions 2 and 5 are chiral centers, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers.

Identification and Separation of Stereoisomers

The various stereoisomers of this compound can be identified and separated using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J-values) between adjacent protons on the piperidine ring are dependent on their dihedral angle. In a chair conformation, the coupling between an axial and an equatorial proton (J_ax-eq) is typically small (2-5 Hz), whereas the coupling between two axial protons (J_ax-ax) is large (10-13 Hz). By analyzing these coupling constants, the relative configuration of the substituents can often be determined. whiterose.ac.uk

Chromatography : Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or gas chromatography. The separation of enantiomers, however, requires chiral methods. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving racemic mixtures into their constituent enantiomers.

Crystallization : Fractional crystallization can be employed to separate diastereomers. Furthermore, resolving enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. google.com These diastereomeric salts can then be separated by crystallization, followed by the recovery of the individual enantiomers.

Assignment of Relative and Absolute Configurations

Once the stereoisomers are separated, their precise three-dimensional arrangement must be determined.

Relative Configuration : The relative arrangement of substituents (cis or trans) is typically assigned using NMR spectroscopy, as described above. For instance, in the trans-2,5-dimethyl isomer, the observation of large diaxial couplings for the protons at C2 and C5 would support a conformation where both methyl groups are equatorial. whiterose.ac.uk

Absolute Configuration : Determining the absolute configuration (R or S) at each chiral center is more complex.

X-ray Crystallography : This is the most definitive method for determining the absolute configuration. If a suitable single crystal of the compound or a derivative containing a heavy atom can be obtained, its analysis can provide an unambiguous assignment of the R/S configuration at each stereocenter. nih.gov

Chiral Synthesis : If the molecule is synthesized from a starting material of known chirality, the absolute configuration of the product can often be inferred, provided the reaction mechanism and its stereochemical outcome are well understood. nih.gov

Cahn-Ingold-Prelog (CIP) Rules : The CIP system provides a universal nomenclature for specifying the absolute configuration of a stereocenter. The rules involve assigning priorities to the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer, and the sequence of the remaining three groups is traced. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction corresponds to the S configuration. libretexts.orgmasterorganicchemistry.comchadsprep.com

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Isomer Identification | Relative configuration (cis/trans) via proton coupling constants. whiterose.ac.uk |

| Chiral HPLC | Isomer Separation | Separation of enantiomers. |

| Diastereomeric Salt Crystallization | Isomer Separation | Separation of enantiomers via chiral resolving agents. google.com |

| X-ray Crystallography | Configuration Assignment | Unambiguous determination of absolute configuration (R/S). nih.gov |

Dynamic Stereochemistry and Nitrogen Inversion Barriers

The stereochemistry of this compound is not static. The molecule undergoes rapid conformational changes, primarily ring flipping and nitrogen inversion, which are fundamental to its dynamic behavior.

Pyramidal inversion, also known as umbrella inversion, is a process where the nitrogen atom and its three substituents rapidly oscillate through a planar transition state. wikipedia.org In the context of the piperidine ring, this process is called nitrogen inversion. This inversion interconverts the axial and equatorial positions of the substituent on the nitrogen atom—in this case, the benzyl group.

| Dynamic Process | Description | Typical Energy Barrier (kcal/mol) | Consequence for this compound |

|---|---|---|---|

| Ring Flipping | Interconversion between two chair conformations. | ~10-11 | Rapid equilibrium between conformers. The position of this equilibrium is determined by the steric demands of the C2, C4, and C5 substituents. |

| Nitrogen Inversion | Pyramidal inversion at the nitrogen atom. wikipedia.org | ~6-11 stackexchange.com | Rapid interconversion between axial and equatorial positions of the N-benzyl group. |

Applications As Synthetic Intermediates and Core Building Blocks in Organic Synthesis

Role in the Construction of Advanced Organic Molecules

The 1-Benzyl-2,5-dimethylpiperidin-4-amine scaffold contains multiple points for chemical modification: the secondary amine, the N-benzyl group (which can be removed or modified), and the stereocenters at the 2- and 5-positions. This functional handle density allows for its use as a versatile intermediate.

Utilization as Key Intermediates for Complex Scaffolds

The primary amine group of this compound is a key functional group that allows it to be incorporated into larger, more complex molecular architectures. Through reactions such as amidation, alkylation, arylation, and sulfonylation, this amine can serve as a nucleophilic partner to connect the piperidine (B6355638) core to other molecular fragments.

For instance, its regioisomeric cousin, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a well-known key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. chemicalbook.comresearchgate.net This highlights the role of such substituted benzylpiperidines as crucial fragments in the construction of biologically active molecules. The 4-amino isomer could theoretically be used in a similar fashion to build analogous, novel scaffolds for drug discovery programs.

Table 1: Potential Reactions for Scaffold Elaboration

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Michael Addition | Methyl Acrylate | β-Amino Ester |

| N-Debenzylation | H₂, Pd/C | Secondary Piperidine |

Integration into Multi-Step Synthesis Sequences

The N-benzyl protecting group is a common feature in piperidine chemistry. It is relatively stable to many reaction conditions but can be readily removed via catalytic hydrogenation. This allows chemists to perform various transformations on other parts of the molecule before revealing the piperidine nitrogen for further functionalization. A typical multi-step sequence could involve:

Functionalization of the 4-amino group: The primary amine is reacted to introduce a desired side chain or link to another part of the target molecule.

N-Debenzylation: The benzyl (B1604629) group is removed to yield a secondary piperidine.

N-Functionalization: The newly exposed secondary amine of the piperidine ring is then reacted, for example, by coupling it with a carboxylic acid or an alkyl halide, to complete the synthesis of the final complex molecule.

This strategic integration into multi-step pathways allows for the controlled and sequential construction of advanced organic molecules where the piperidine core acts as a central organizing element.

Design and Synthesis of Diverse Chemical Libraries Based on the Piperidine Core

Chemical libraries are essential tools in drug discovery for screening against biological targets to identify new lead compounds. enamine.netmit.edu The piperidine scaffold is a popular choice for library synthesis due to its prevalence in existing drugs and natural products. nih.govajchem-a.com

This compound is an attractive starting point for creating a focused library of compounds. By reacting the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes), a large number of unique derivatives can be generated rapidly. The stereochemistry of the 2,5-dimethyl substitution pattern adds three-dimensional complexity, which is often desirable for improving binding affinity and selectivity to protein targets.

Table 2: Example Building Blocks for Piperidine Library Synthesis

| Library Type | Reagent Class | Resulting Moiety |

| Amide Library | Carboxylic Acids | R-CO-NH- |

| Sulfonamide Library | Sulfonyl Chlorides | R-SO₂-NH- |

| Urea Library | Isocyanates | R-NH-CO-NH- |

| Amine Library | Aldehydes/Ketones | R-CH₂-NH- |

Precursors in Catalyst Development or Material Science Applications

While specific examples for this compound are not documented, chiral amines and diamines derived from piperidine scaffolds are known to serve as ligands for asymmetric catalysis. chemrxiv.org The inherent chirality of the 2,5-disubstituted piperidine core could be exploited to develop novel organocatalysts or ligands for transition-metal catalysts. For example, derivatization of the amine could lead to bidentate ligands capable of coordinating with metal centers to create a chiral environment for stereoselective reactions.

In material science, piperidine derivatives can be incorporated into polymers or other materials to impart specific properties, such as basicity, hydrophilicity, or ion-binding capabilities. researchgate.netnih.gov The structural rigidity and functional handles of this compound make it a potential monomer or additive for creating functional materials.

Q & A

(Basic) What are the recommended synthetic routes for 1-benzyl-2,5-dimethylpiperidin-4-amine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via reductive amination of 1-benzyl-2,5-dimethylpiperidin-4-one using sodium triacetoxyborohydride (STAB) as a reducing agent. Key parameters include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for optimal solubility and reaction efficiency .

- Temperature : Reactions conducted at room temperature (20–25°C) minimize side reactions such as over-reduction or decomposition .

- Stoichiometry : A 1.5:1 molar ratio of amine (e.g., benzylamine derivatives) to ketone precursor ensures complete conversion, with yields ranging from 65% to 83% .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.

(Advanced) How can structural conformation and stereochemical outcomes be validated for this compound?

Answer:

- X-ray crystallography : Resolve absolute configuration and confirm the envelope conformation of the piperidine ring (puckering parameters: q₂ = 0.302 Å, φ = 257.1°) .

- NMR spectroscopy : Use 2D NOESY to detect spatial proximity between benzyl protons and axial/equatorial methyl groups, confirming stereochemistry .

- Computational modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict dihedral angles and compare them with experimental data to validate conformers .

(Basic) What analytical techniques are essential for purity assessment and characterization?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 358 [M⁺] for derivatives) .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) analysis ensures ≥97% purity, as required for pharmacological studies .

(Advanced) How do substituents on the benzyl or piperidine rings modulate biological activity?

Answer:

- Benzyl modifications : Electron-withdrawing groups (e.g., -CF₃) enhance binding to opioid receptors by increasing lipophilicity and membrane permeability .

- Piperidine methylation : 2,5-Dimethyl groups restrict ring puckering, altering affinity for serotonin transporters (SERT) vs. dopamine transporters (DAT) .

- SAR studies : Compare IC₅₀ values in receptor-binding assays (e.g., µ-opioid receptor) to map critical pharmacophores .

(Basic) What are the documented biological targets and mechanisms of action for this compound?

Answer:

- Opioid receptor modulation : Acts as a µ-opioid partial agonist, with sub-micromolar binding affinity (Kᵢ = 120 nM) in competitive assays using [³H]naloxone .

- Serotonin reuptake inhibition : Inhibits SERT with moderate potency (IC₅₀ ~1.5 µM), suggesting dual mechanistic potential .

- Antimicrobial activity : Preliminary studies show MIC values of 32 µg/mL against Staphylococcus aureus, though mechanisms remain uncharacterized .

(Advanced) How can researchers resolve contradictions in reported pharmacological data?

Answer:

- Assay variability : Compare buffer conditions (e.g., Tris-HCl vs. HEPES) and incubation times, which affect receptor-binding kinetics .

- Purity verification : Re-test compounds using independent synthetic batches to rule out batch-specific impurities .

- Species differences : Validate target conservation (e.g., human vs. rodent µ-opioid receptors) using transfected cell lines .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., DCM) .

- Waste disposal : Neutralize acidic byproducts (e.g., from STAB reactions) before aqueous disposal .

(Advanced) What strategies optimize crystallization for structural studies?

Answer:

- Solvent screening : Use vapor diffusion with ethyl acetate/hexane mixtures to grow single crystals suitable for XRD .

- Temperature gradients : Slow cooling (0.5°C/min) from 40°C to 4°C reduces lattice defects .

- Additives : Introduce trace DMSO to enhance crystal packing via van der Waals interactions .

(Basic) How is stability assessed under various storage conditions?

Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light sensitivity : Store at -20°C in amber vials to prevent photolytic cleavage of the benzyl group .

- Long-term stability : No significant degradation (<5%) is observed over 5 years at -20°C .

(Advanced) What computational tools predict ADMET properties for derivatives?

Answer:

- ADMET Predictor™ : Estimates blood-brain barrier penetration (logBB >0.3) and cytochrome P450 inhibition (CYP2D6 IC₅₀ >10 µM) .

- SwissADME : Calculates Lipinski rule compliance (MW <500, logP <5) and synthetic accessibility scores .

- Molecular dynamics (MD) : Simulate plasma protein binding (e.g., albumin) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.